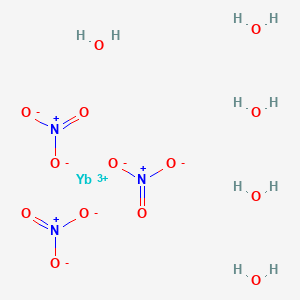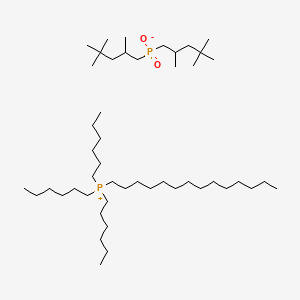
Dicyclohexyl(mesityl)phosphine
Vue d'ensemble
Description
Dicyclohexyl(mesityl)phosphine is a chemical compound with the molecular formula C21H33P . It contains a total of 57 bonds, including 24 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, and 1 phosphane .
Synthesis Analysis
The new ansa-phosphinoborane (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized via a one-pot protocol in 67% yield . The synthesis of phosphines often involves the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, the reduction of other phosphorus compounds, and hydrophosphination .Molecular Structure Analysis
The molecular structure of Dicyclohexyl(mesityl)phosphine has been characterized by 1H, 13C, 11B, and 31P NMR, and its solid-state structure determined by a single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The ansa-phosphinoborane does not react with molecular hydrogen or water at room or elevated temperature . According to performed DFT studies, heterolytic splitting of water or hydrogen by the phosphinoborane are both endergonic but close in thermodynamics .Physical And Chemical Properties Analysis
Dicyclohexyl(mesityl)phosphine has a molecular weight of 198.28 . It has a refractive index of n20/D 1.516 and a boiling point of 129 °C/8 mmHg . It is stored at a temperature of 20-25°C .Applications De Recherche Scientifique
Frustrated Lewis Pairs and Catalysis
Dicyclohexyl(mesityl)phosphine derivatives exhibit unique behavior in forming frustrated Lewis pairs (FLPs), which are capable of activating small molecules. For instance, di(mesityl)cyclohexenylphosphine has been used in the hydroboration process, showcasing its ability to split H2 and add to C=O double bonds of phenyl isocyanate, demonstrating the potential for new synthetic routes in organic chemistry (Axenov et al., 2010).
Buchwald–Hartwig Amination
The compound has also found application in the Buchwald–Hartwig amination reaction, serving as a ligand in palladium-catalyzed processes. This has enabled the efficient preparation of a wide variety of amines, demonstrating the compound's versatility and efficiency as a ligand in coupling reactions (Hao et al., 2012).
Green Chemistry
In the context of sustainable chemistry, derivatives of dicyclohexyl(mesityl)phosphine have been used in aqueous/organic cross-coupling protocols for Sonogashira reactions of heterocycles. The use of a water-soluble Pd complex of the compound facilitated copper-free, efficient, and sustainable reaction protocols, marking a significant step towards greener synthetic methods (Fleckenstein & Plenio, 2008).
Synthesis of Complex Molecules
The phosphine-catalyzed [4 + 2] annulation reactions enabled by dicyclohexyl(mesityl)phosphine derivatives offer a method for the efficient synthesis of cyclohexenes. This highlights the compound's role in facilitating complex organic transformations, contributing to the advancement of synthetic methodologies (Tran & Kwon, 2007).
Medicinal Chemistry
While not directly involving dicyclohexyl(mesityl)phosphine, research on gold(I/III)-based complexes bearing phosphine ligands, including those related to dicyclohexyl(mesityl)phosphine, shows potential medicinal applications. These complexes exhibit a range of biological activities, including anti-cancer and anti-bacterial properties, suggesting that phosphine ligands could play a role in the development of new metallodrugs (Dominelli, Correia, & Kühn, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRUTAFFILQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584650 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(mesityl)phosphine | |
CAS RN |
870703-48-3 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















